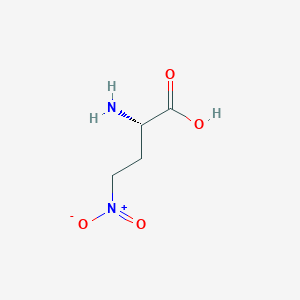

4-Nitro-2-aminobutyric acid

Übersicht

Beschreibung

4-Nitro-2-aminobutyric acid is an unnatural amino acid with the molecular formula C4H8N2O4 It is characterized by the presence of both an amino group and a nitro group attached to a butyric acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Nitro-2-aminobutyric acid can be synthesized through various chemical routes. One common method involves the nitration of 2-aminobutyric acid. This process typically uses a nitrating agent such as nitric acid in the presence of a catalyst to introduce the nitro group into the molecule. The reaction conditions often include controlled temperature and pH to ensure the selective nitration of the amino acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Enzymatic Poly-γ-Glutamylation Reactions

4-Nitro-2-aminobutyric acid acts as a substrate for γ-glutamyl ligases, enabling mechanistic studies of poly-γ-glutamate tail formation in cofactors like folates and F<sub>420</sub>. Key findings include:

Reaction Pathway

-

Enzyme specificity :

Chain Termination Mechanism

-

4-Nitro-L-2-ABA undergoes single glutamate addition due to steric and electronic effects of the nitro group, blocking further elongation .

-

Observed in LC-MS analyses with diagnostic mass shifts:

Substrate Product m/z (Observed) Theoretical m/z 4-Nitro-L-2-ABA + Glutamate 365.12 (negative mode) 365.11

Enzymatic Activity Data

| Enzyme Source | Substrate | Activity (nmol/min/mg) |

|---|---|---|

| Thermotoga maritima FPGS | 4-Nitro-L-2-ABA | 12.4 ± 0.8 |

| Mycobacterium smegmatis FbiB | 4-Nitro-L-2-ABA | 8.9 ± 0.5 |

Physicochemical Stability and Reactivity

-

Nitro Group Effects :

Comparative Reactivity with Structural Analogues

| Compound | Glutamylation Efficiency | Chain Length |

|---|---|---|

| 4-Nitro-L-2-ABA | 100% (single addition) | 1 |

| L-2-aminobutyric acid | 22% | 3–5 |

| 4-Fluoro-L-2-ABA | 85% | 2–4 |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticonvulsant Properties

4-NAB is structurally related to gamma-aminobutyric acid (GABA), a neurotransmitter known for its inhibitory effects in the central nervous system. Research indicates that derivatives of 4-NAB may exhibit anticonvulsant properties similar to those of GABA, making them potential candidates for treating epilepsy and other neurological disorders. The synthesis of 4-NAB derivatives has been explored to enhance their pharmacological activity while minimizing side effects .

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as a building block in the synthesis of various pharmaceutical agents. For instance, it has been used in the preparation of compounds that target specific receptors involved in neurological functions. The selective hydrolysis methods using acylase enzymes have been documented for converting racemic mixtures into optically active forms, which are crucial for developing chiral drugs .

Biochemical Research Applications

Chain Terminator in Polyglutamylation

Recent studies have investigated the role of 4-NAB as a chain terminator in the polyglutamylation of folates. This modification is significant as it affects the bioavailability and efficacy of folate-based drugs. Experimental data indicate that 4-NAB can effectively terminate polyglutamylation chains, thereby influencing drug metabolism and action .

Impact on Plant Metabolism

In agricultural research, 4-NAB has been studied for its effects on plant stress responses. It has been shown to modulate plant growth under abiotic stress conditions by influencing metabolic pathways associated with stress tolerance. This application highlights its potential as a biostimulant in crop production, enhancing resilience against environmental challenges .

Data Summary and Case Studies

Wirkmechanismus

The mechanism of action of 4-nitro-2-aminobutyric acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can modulate the activity of enzymes and receptors, leading to various biochemical effects. The compound’s ability to be incorporated into peptides and proteins allows it to influence protein structure and function, thereby affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

4-Nitro-2-aminobutyric acid can be compared with other similar compounds, such as:

2-Aminobutyric acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Amino-2-aminobutyric acid: Contains an additional amino group, which alters its chemical properties and reactivity.

4-Nitro-3-aminobutyric acid: The position of the nitro group affects its reactivity and the types of reactions it undergoes.

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.

Biologische Aktivität

4-Nitro-2-aminobutyric acid (4-N2ABA) is an unnatural amino acid with significant biological activity, particularly in relation to the GABAergic system. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : CHNO

- Structure : Comprises an amino group and a nitro group attached to a butyric acid backbone.

4-N2ABA primarily functions as a non-competitive inhibitor of the enzyme GABA transaminase , which is crucial for the metabolism of gamma-aminobutyric acid (GABA). By inhibiting this enzyme, 4-N2ABA leads to an increase in GABA levels in the brain, thereby enhancing GABAergic neurotransmission. This action has implications for various neurological conditions, including epilepsy and anxiety disorders.

Biochemical Pathways

The compound is involved in several key biochemical pathways:

- GABAergic System : Increases GABA levels, potentially providing therapeutic benefits for conditions associated with GABA deficiency.

- Oxidative Stress Response : Preliminary studies suggest that 4-N2ABA may influence glutathione homeostasis, possibly through activation of the AMPK pathway, which is vital for cellular energy regulation and antioxidant defense .

Cellular Effects

Research indicates that 4-N2ABA has notable effects on various cell types:

- Neuronal Cells : Increases GSH (glutathione) levels and protects against oxidative stress .

- Cardiomyocytes : Exhibits cardioprotective effects by enhancing GSH levels and reducing damage from doxorubicin-induced cardiomyopathy in animal models .

Table 1: Summary of Key Findings on this compound

Dosage Effects in Animal Models

Studies have shown that the effects of 4-N2ABA vary with dosage. Lower doses may enhance GABAergic activity without significant side effects, while higher doses could lead to pronounced biological responses, including alterations in metabolic pathways .

Transport and Distribution

The transport of 4-N2ABA within cells is facilitated by amino acid transporters. Its distribution is influenced by environmental factors such as pH and temperature, which can affect its stability and interaction with cellular targets .

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-nitrobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c5-3(4(7)8)1-2-6(9)10/h3H,1-2,5H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCLEMIPIFWUCM-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[N+](=O)[O-])C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[N+](=O)[O-])[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10925533 | |

| Record name | 2-Amino-4-nitrobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10925533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126400-75-7 | |

| Record name | 4-Nitro-2-aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126400757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-nitrobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10925533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.